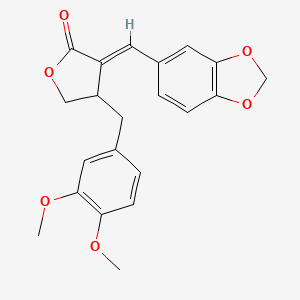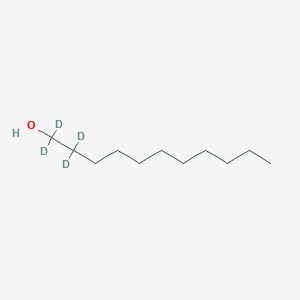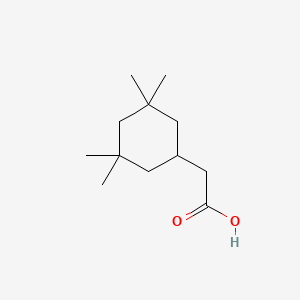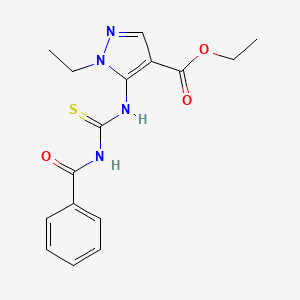
1-(Bromomethyl)-4-(propan-2-yl)cyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Bromomethyl)-4-(propan-2-yl)cyclohexane is an organic compound with the molecular formula C10H19Br It is a brominated derivative of cyclohexane, where a bromomethyl group and an isopropyl group are attached to the cyclohexane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-4-(propan-2-yl)cyclohexane can be synthesized through several methods. One common approach involves the bromination of 4-(propan-2-yl)cyclohexanemethanol using a brominating agent such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr) in the presence of a solvent like dichloromethane. The reaction typically occurs at room temperature and yields the desired brominated product .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Bromomethyl)-4-(propan-2-yl)cyclohexane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Reduction Reactions: The compound can be reduced to 4-(propan-2-yl)cyclohexanemethanol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation can convert the bromomethyl group to a carboxylic acid group using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Major Products Formed:
Substitution: 4-(propan-2-yl)cyclohexanemethanol, 4-(propan-2-yl)cyclohexanecarbonitrile.
Reduction: 4-(propan-2-yl)cyclohexanemethanol.
Oxidation: 4-(propan-2-yl)cyclohexanecarboxylic acid.
Aplicaciones Científicas De Investigación
1-(Bromomethyl)-4-(propan-2-yl)cyclohexane has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of drug candidates with potential therapeutic effects.
Material Science: It is utilized in the preparation of polymers and advanced materials with specific properties.
Biological Studies: The compound is used in biochemical assays to study enzyme interactions and metabolic pathways.
Mecanismo De Acción
The mechanism of action of 1-(Bromomethyl)-4-(propan-2-yl)cyclohexane involves its reactivity as a brominated compound. The bromine atom is a good leaving group, making the compound highly reactive in nucleophilic substitution reactions. This reactivity is exploited in various synthetic applications to introduce different functional groups into the cyclohexane ring. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparación Con Compuestos Similares
1-(Chloromethyl)-4-(propan-2-yl)cyclohexane: Similar structure but with a chlorine atom instead of bromine.
1-(Hydroxymethyl)-4-(propan-2-yl)cyclohexane: Contains a hydroxyl group instead of a bromine atom.
4-(Propan-2-yl)cyclohexanemethanol: Lacks the bromine atom, having a hydroxymethyl group instead.
Uniqueness: 1-(Bromomethyl)-4-(propan-2-yl)cyclohexane is unique due to its high reactivity in substitution reactions, making it a valuable intermediate in organic synthesis. The presence of the bromine atom allows for versatile modifications, which are not as easily achievable with its chloro or hydroxy analogs.
Propiedades
Fórmula molecular |
C10H19Br |
|---|---|
Peso molecular |
219.16 g/mol |
Nombre IUPAC |
1-(bromomethyl)-4-propan-2-ylcyclohexane |
InChI |
InChI=1S/C10H19Br/c1-8(2)10-5-3-9(7-11)4-6-10/h8-10H,3-7H2,1-2H3 |
Clave InChI |
SLGIPQIZUHYPMB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1CCC(CC1)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[4-methyl-2-(pyridin-3-yl)-3,4-dihydro-2H-1-benzopyran-4-yl]methanol](/img/structure/B12309867.png)
![dicyclohexyl-[2-propan-2-yloxy-6-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphanium;methanesulfonic acid;methyl-(2-phenylphenyl)azanide;palladium(2+)](/img/structure/B12309873.png)


![1-[(tert-Butoxy)carbonyl]-2-(trifluoromethyl)pyrrolidine-2-carboxylic acid](/img/structure/B12309892.png)


![N-Benzyl-7-oxabicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B12309909.png)
![Bis[[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl] 2-[6-(acetyloxymethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-2-(2-methylpropyl)butanedioate](/img/structure/B12309915.png)
![[6-(Pyridin-2-yl)pyridin-2-yl]methanamine trihydrochloride](/img/structure/B12309931.png)
